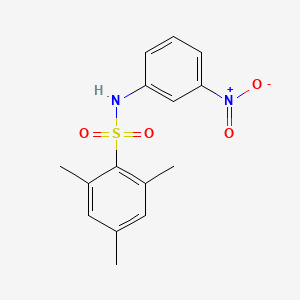

2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide

Description

2,4,6-Trimethyl-N-(3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with three methyl groups at the 2-, 4-, and 6-positions. The N-linked aromatic moiety is a 3-nitrophenyl group, which introduces strong electron-withdrawing properties due to the nitro (-NO₂) substituent in the meta position. This compound is structurally related to a family of sulfonamides studied for their roles in modulating biological pathways, including phospholipase C (PLC) activation and apoptosis induction .

Properties

IUPAC Name |

2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4S/c1-10-7-11(2)15(12(3)8-10)22(20,21)16-13-5-4-6-14(9-13)17(18)19/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFCRSVSBIEORS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide .

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon.

Reduction: Acidic or basic hydrolysis conditions.

Substitution: Electrophilic reagents such as halogens or nitro compounds.

Major Products Formed

Oxidation: 2,4,6-trimethyl-N-(3-aminophenyl)benzenesulfonamide.

Reduction: 2,4,6-trimethylbenzenesulfonic acid and 3-nitroaniline.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Scientific Research Applications

Phospholipase C Activation

Research indicates that 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide activates phospholipase C (PLC), leading to increased intracellular calcium levels. This mechanism is significant in vascular smooth muscle reactivity and apoptosis induction.

- Study Findings : In experiments conducted on isolated Wistar rat tail arteries, the presence of this compound resulted in enhanced contractility and calcium influx when stimulated with agents like phenylephrine and arginine vasopressin. The concentration-response curves demonstrated a significant leftward shift, indicating increased vascular reactivity .

| Treatment | % Emax | EC50 (M/l) | pD2 |

|---|---|---|---|

| Control | 100 | 7.50±0.98×10^-8 | 7.12 |

| Compound | 111±11 | 6.45±2.10×10^-8 | 7.19 |

Apoptosis Induction

The compound has been shown to induce apoptosis in various cancer cell lines by increasing cytoplasmic calcium concentrations. This property suggests potential therapeutic applications in cancer treatment.

- Case Studies : In studies involving human gastric cancer cells (SCM1) and hepatoma cells (HA59T), treatment with the compound resulted in significant apoptosis, indicating its utility as a therapeutic agent .

Sepsis Treatment

The compound's ability to enhance vascular smooth muscle reactivity has implications for treating septic shock. By increasing calcium influx in pre-treated tissues with lipopolysaccharides, it may help restore vascular function during sepsis.

- Research Insights : Studies have shown that treatment with 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide significantly improved reactivity in septic models, suggesting it could be a candidate for further investigation as a sepsis therapy .

Ligand Design

In materials science, derivatives of this compound are being explored as ligands for transition metal complexes due to their steric bulk and electronic properties.

- Applications : The incorporation of trimethyl groups enhances the ligand's stability and reactivity, making them suitable for catalysis and material synthesis.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and function .

Comparison with Similar Compounds

Phospholipase C (PLC) Activation

- m-3M3FBS (3-trifluoromethylphenyl derivative):

- o-3M3FBS (2-trifluoromethylphenyl derivative):

- Target Compound (3-nitrophenyl derivative):

- While direct evidence is lacking, the nitro group’s electron-withdrawing nature may enhance PLC binding affinity compared to -CF₃ analogs.

Apoptosis Induction

Biological Activity

2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound has been investigated for various biological effects, including antimicrobial and anti-inflammatory properties, as well as its mechanisms of action at the cellular level.

Chemical Structure and Properties

The compound's structure consists of a sulfonamide group attached to a trimethyl-substituted benzene ring and a nitrophenyl moiety. This configuration is significant for its biological activity as the sulfonamide group can mimic natural substrates, allowing it to interact with various enzymes and receptors.

The biological activity of 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide involves several mechanisms:

- Enzyme Inhibition : The sulfonamide group can inhibit enzyme activity by mimicking substrate structures, disrupting normal cellular processes.

- Calcium Modulation : Studies indicate that this compound can increase calcium influx in vascular smooth muscle cells, which may enhance muscle contraction and reactivity in response to stimuli such as lipopolysaccharides (LPS) .

- Phospholipase C Activation : It has been shown to activate phospholipase C, leading to increased intracellular calcium levels and subsequent cellular responses like apoptosis .

Antimicrobial Properties

Research indicates that 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide exhibits antimicrobial activity against various pathogens. This is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Cardiovascular Effects

In cardiovascular studies, this compound has demonstrated effects on perfusion pressure and vascular resistance. It has been observed to increase calcium influx in arteries pre-treated with LPS, suggesting a role in modulating vascular reactivity . The implications of these findings are significant for understanding how this compound might be used in treating sepsis or other cardiovascular disorders.

Case Studies and Research Findings

- Vascular Reactivity Studies : In isolated rat artery models, 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide significantly increased vascular smooth muscle reactivity when pre-treated with LPS. This was measured through changes in perfusion pressure and calcium influx from both intra- and extracellular stores .

- Apoptosis Induction : The compound was shown to induce apoptosis in specific cell lines through mechanisms involving increased cytoplasmic calcium concentrations. This effect highlights its potential as a therapeutic agent in cancer treatment .

- Antimicrobial Efficacy : Various studies have reported the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria, supporting its use as an antibiotic agent .

Data Summary

Q & A

Basic Research Questions

Q. What experimental models are used to study the vascular effects of 2,4,6-trimethyl-N-(3-nitrophenyl)benzenesulfonamide?

- Methodology : Isolated artery perfusion models (e.g., Wistar rat tail arteries) are employed to assess vascular smooth muscle reactivity. LPS-pretreated arteries mimic septic conditions, and perfusion pressure changes are measured under controlled Ca²⁺ conditions (normal vs. Ca²⁺-free Krebs solutions) .

- Key Findings : The compound increases perfusion pressure in LPS-treated arteries by enhancing intracellular and extracellular Ca²⁺ influx, likely via PLC-dependent pathways .

Q. How does this compound modulate calcium dynamics in vascular smooth muscle cells?

- Mechanism : It activates phospholipase C (PLC), increasing inositol trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular Ca²⁺ stores. Concurrently, it enhances extracellular Ca²⁺ influx through receptor-operated channels (ROCs) and voltage-gated channels .

- Assays : Calcium influx is quantified using Fluo-4 fluorescence imaging or pharmacological blockers (e.g., nifedipine for L-type Ca²⁺ channels) .

Q. What standard pharmacological parameters (e.g., EC₅₀, Emax) are used to characterize its activity?

- Methodology : Concentration-response curves (CRCs) for vasoconstrictors (e.g., AVP, phenylephrine) are generated in LPS-treated vs. untreated arteries. Parameters like pD₂ (-logEC₅₀) and Emax (maximum response) are calculated to evaluate potency and efficacy .

- Example : In LPS-pretreated arteries, m-3M3FBS increases the pD₂ of AVP by 0.5–1.0 log units, indicating enhanced sensitivity to vasoconstrictors .

Advanced Research Questions

Q. How do conflicting reports on PLC activation by this compound arise, and how can they be resolved?

- Contradiction : While most studies report PLC activation (e.g., increased IP₃/DAG), notes paradoxical PLC inhibition in certain contexts, reducing intracellular Ca²⁺ .

- Resolution : Dose-dependent effects and tissue-specific receptor expression (e.g., α₁-adrenergic vs. endothelin receptors) may explain discrepancies. Dual-label PLC activity assays (e.g., fluorescent IP₃ probes) and knockout models are recommended to clarify context-dependent mechanisms .

Q. What is the compound’s role in TRPA1 sensitization, and how does this intersect with its PLC activity?

- Interaction : The compound potentiates TRPA1 channel activity via PLC-mediated PIP₂ hydrolysis, enhancing nociceptor sensitivity to inflammatory mediators (e.g., methylglyoxal). This is demonstrated in CGRP release assays using dorsal root ganglion neurons .

- Methodological Note : Co-application with PKA activators (e.g., forskolin) amplifies TRPA1 sensitization, suggesting cross-talk between PLC and cAMP pathways .

Q. How can in vivo models refine its therapeutic potential for sepsis-induced vascular dysfunction?

- Model Design : Murine endotoxemia models (LPS injection) are used to assess survival rates, blood pressure stability, and organ perfusion. Hemodynamic monitoring (e.g., arterial catheterization) and plasma NO/iNOS levels are critical endpoints .

- Data Interpretation : In iNOS-knockout mice, the compound’s vasoprotective effects are amplified, highlighting the need to target both Ca²⁺ homeostasis and NO overproduction .

Methodological Considerations

Q. What controls are essential when studying PIP₂ depletion in serotonin transporter oligomerization?

- Protocol : Use inactive analogs (e.g., o-3M3FBS) to distinguish PLC-specific effects. Combine with PIP₂-binding assays (e.g., lipid overlay) and single-molecule imaging (TOCCSL) to validate oligomerization changes .

- Pitfalls : Prolonged PLC activation may trigger compensatory pathways (e.g., PI3K), necessitating time-course experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.